molecular formula C7H5NO B152051 4-Hydroxybenzonitrile CAS No. 767-00-0

4-Hydroxybenzonitrile

Cat. No. B152051
CAS RN: 767-00-0
M. Wt: 119.12 g/mol
InChI Key: CVNOWLNNPYYEOH-UHFFFAOYSA-N
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Description

4-Hydroxybenzonitrile is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a versatile molecule that can be modified to produce a range of derivatives with different physical and chemical characteristics.

Synthesis Analysis

The synthesis of 4-Hydroxybenzonitrile derivatives has been explored in several studies. For instance, a one-pot synthesis method from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxyamine hydrochloride in solvents such as DMF has been reported, yielding high purity and a 93% yield . Another study describes the synthesis of new derivatives of 2-amino-4-hydroxybenzonitrile and their herbicidal properties, highlighting the versatility of the compound in creating substances with potential agricultural applications . Additionally, a novel method for synthesizing 4-hydroxy-3-iodo-5-nitrobenzonitrile, which can be used as a fasciolicide, has been developed, demonstrating the compound's utility in veterinary medicine .

Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzonitrile and its derivatives has been extensively studied using various spectroscopic and computational methods. Infrared (IR) spectra and ab initio studies have been conducted to understand the structure of 4-hydroxybenzonitrile and its anion, revealing significant spectral changes upon conversion to the oxyanion form . These studies provide insights into the intramolecular charge transfer and the delocalization of the oxyanionic charge across different parts of the molecule .

Chemical Reactions Analysis

The reactivity of 4-Hydroxybenzonitrile has been investigated through its conversion into oxyanions and the subsequent spectral changes observed in IR spectra . The conversion causes a decrease in the cyano stretching band frequency and an increase in its integrated intensity, among other changes. The structural alterations upon deprotonation, such as bond shortenings and angle changes, have been associated with the formation of a quasi-para-quinonoidal structure in the oxyanion .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxybenzonitrile derivatives have been studied, with a focus on their mesomorphic properties and potential for forming polymorphs and solvates. For example, derivatives with electron-withdrawing groups and hydrogen bonding ability exhibit higher transition temperatures than the parent compound, which is attributed to intramolecular hydrogen bonding . The study of co-crystals and polymorphism has also been conducted, revealing the structural landscape and stability of various co-crystals formed with 4-Hydroxybenzonitrile .

Scientific Research Applications

Structural Analysis and Spectroscopic Studies

  • Vibrational Spectra and Structure Studies : 4-Hydroxybenzonitrile has been studied for its structural and vibrational characteristics. Ab initio molecular orbital (MO) and experimental studies, including infrared (IR) spectra and calculations, have revealed significant spectral changes when 4-hydroxybenzonitrile is converted into its oxyanion form (Binev, 2001).
  • Conversion into Oxyanions : Another study focused on the conversion of 3- and 4-hydroxybenzonitriles into oxyanions. This conversion led to notable changes in the frequency and intensity of certain spectral bands, providing insights into the stability and structural alterations due to deprotonation (Georgieva, Angelova, & Binev, 2004).

Applications in Cancer Research

  • Iron(II)-Cyclopentadienyl Compounds Activity : A study demonstrated that compounds derived from 4-hydroxybenzonitrile show strong activity against colorectal and triple-negative breast cancer cells. This research indicated the potential of 4-hydroxybenzonitrile derivatives in cancer treatment and the importance of substituents in determining biological activity (Pilon et al., 2020).

Environmental and Agricultural Applications

  • Biotransformation in Environmental Contexts : The biotransformation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) under various anaerobic conditions was investigated. This study provided insights into the environmental degradation processes of bromoxynil, a herbicide closely related to 4-hydroxybenzonitrile (Knight, Berman, & Häggblom, 2003).
  • Herbicide Preparation and Efficiency : Research has focused on the efficient and environmentally friendly preparation of herbicides like bromoxynil and ioxynil, which are derivatives of 4-hydroxybenzonitrile. These studies highlight the significance of 4-hydroxybenzonitrile in the development of effective agricultural chemicals (Subbarayappa, Joshi, Patil, & Marg, 2010).

Chemical Synthesis and Method Development

  • One-Pot Synthesis Approaches : A study presented a one-pot method for synthesizing 4-hydroxybenzonitrile, emphasizing the optimization of process conditions for efficient production (Yong, 2005).
  • Synthesis of Related Compounds : Various methods have been developed for synthesizing compounds related to 4-hydroxybenzonitrile, such as 3,5-dimethyl-4-hydroxybenzonitrile and 4-hydroxy-3-iodo-5-nitrobenzonitrile. These studies contribute to the broader understanding and application of 4-hydroxybenzonitrile in chemical synthesis (Wu Guo-qiang, 2010); (Zhao Hai-shuang, 2003).

Safety And Hazards

4-Hydroxybenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

4-Hydroxybenzonitrile is used as an intermediate in the production of various products including pesticides, liquid crystals, pharmaceuticals, and dyes . It is also used in the synthesis of nitrile-containing methacrylate monomers, which are used to create polymers with high glass transition temperatures . The use of lignin-derived nitrile-containing monomers represents an efficient strategy toward well-defined biobased high Tg polymer materials .

properties

IUPAC Name

4-hydroxybenzonitrile
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InChI

InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H
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InChI Key

CVNOWLNNPYYEOH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C#N)O
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Molecular Formula

C7H5NO
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DSSTOX Substance ID

DTXSID9052509
Record name 4-Hydroxybenzonitrile
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Molecular Weight

119.12 g/mol
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Physical Description

Mostly soluble in water (8.98 g/L at 25 deg C); [ChemIDplus] White crystalline chips; [MSDSonline]
Record name 4-Cyanophenol
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Vapor Pressure

0.00665 [mmHg]
Record name 4-Cyanophenol
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Product Name

4-Hydroxybenzonitrile

CAS RN

767-00-0
Record name 4-Cyanophenol
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Record name Benzonitrile, 4-hydroxy-
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Synthesis routes and methods I

Procedure details

A stirred reaction vessel charged with 4-cyanophenol (11.9 g, 0.1 mol) and 96% formic acid (200 cm3) was purged with nitrogen and cooled to 10° C. Fluorine (0.2 mol), diluted with nitrogen to 10%, was passed through the cooled, stirred solution over a period of about 6 hours. The vessel was purged with nitrogen and allowed to warm to ambient temperature. The reaction mixture was poured into water and extracted with diethyl ether. The extracts were dried and the solvent was removed by distillation to leave a tan solid (12.4 g). Short path distillation of the crude product (3.9 g) at reduced pressure gave an off white solid (3.4 g) which was shown to comprise three main compounds by nmr and GC analysis. The mixture was shown to contain 4-cyano-2-fluorophenol (δF -134.7 ppm[d6 -Me2CO]) and 4-cyano-2,6-difluorophenol (δF -131.0 ppm[d6 -Me2CO]) in yields of 64% and 10%, respectively, with a conversion of 84%. (NB The chemical shifts in this and all other examples were relative to CFCl3.)
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Synthesis routes and methods II

Procedure details

To a 30 ml of flask equipped with distillating apparatus, 30 mg of conc. sulfuric acid, 10 ml of MIBK, 598 mg of p-hydroxybenzaldoxime were introduced and the reaction mixture was heated up to 130° C. Heating under stirring with a magnetic stirrer was continued for 30 minutes, and about 3.5 ml of MIBK thereby was distilled off. Reaction solution was subjected to gaschromatography analysis to find that 392 mg (76% yield) of p-cyanophenol was produced. The conversion was 100%.
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76%

Synthesis routes and methods III

Procedure details

503 Milligrams of p-hydroxybenzaldehyde, 323 mg of hydroxylamine hydrochloride and 10 ml of toluene were introduced to a flask of 50 ml, equipped with a Dean-Stark dehydrating apparatus. The reaction mixture was stirred under reflux for 4 hrs. After the reaction finished, water and MIBK were added to the reaction mixture and mixed, followed by separation into two layers. Aqueous layer was extracted again by MIBK and the extract was combined with toluene layer first separated and subjected to the analysis of the products by gaschromatography [5% PEG 20M, 0.5 m, 190° C. (4 minutes retention)→220° C. (5 minutes retention), 2° C./min]. From the results, it was found that the conversion of p-hydroxybenzaldehyde was 100% and 449 mg (91% yield) of p-cyanophenol and 6.1 mg (1.1% yield) of p-hydroxybenzaldoxime were produced.
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91%

Synthesis routes and methods IV

Procedure details

Following general operating mode A, 4-iodobenzonitrile or 4-bromobenzonitrile (229 mg or 182 mg, 1.0 mmol) were reacted at respectively 110° C. or 130° C. with cesium hydroxide to afford the expected product in the form of a white solid at respective yields of 91% and 94% (eluent: ethyl acetate/heptane 20:80).
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Synthesis routes and methods V

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with a thorough mixture of 195 g of alumina and 195 g of a supported catalyst composed of 3.94% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on the same silica carrier as in Example 1. Ethyl p-hydroxybenzoate, ammonia and steam were introduced into the reaction tube at a rate of 75 g/hr, 268.8 g/hr and 40.7 g/hr, respectively, and reacted in the vapor phase at 395° C. The mole ratio of ammonia, steam and ethyl p-hydroxybenzoate was 35:5:1 in the gaseous mixture, and the contact time was 5 seconds. When the reaction was carried out for 308 hours, 15.75 kg of p-hydroxybenzonitrile was obtained from 23.1 kg of ethyl p-hydroxybenzoate. The yield was 95.1% by weight. Gas-chromatographic analysis showed that only 2.5% by weight of phenol was formed as a by-product. The amount of p-hydroxybenzonitrile obtained per part by weight of the supported catalyst was more than 40.3 parts by weight.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzonitrile
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4-Hydroxybenzonitrile
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4-Hydroxybenzonitrile
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4-Hydroxybenzonitrile

Citations

For This Compound
2,660
Citations
YI Binev - Journal of Molecular Structure: THEOCHEM, 2001 - Elsevier
… The structures of 4-hydroxybenzonitrile (p-cyanophenol) and its anion have been studied by … In agreement between theory and experiment, the conversion of the 4-hydroxybenzonitrile …
Number of citations: 27 www.sciencedirect.com
F Machado, L Collin, P Boule - Pesticide science, 1995 - Wiley Online Library
… about 65% of the photochemical conversion of the title product in aqueous solution, in contrast to 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile previously reported …
Number of citations: 22 onlinelibrary.wiley.com
E Topp, LY Xun, CS Orser - Applied and environmental …, 1992 - Am Soc Microbiol
A pentachlorophenol (PCP)-degrading Flavobacterium sp. (strain ATCC 39723) degraded bromoxynil with the production of bromide and cyanide. No aromatic intermediates were …
Number of citations: 63 journals.asm.org
O Bonjour, H Nederstedt… - ACS Sustainable …, 2021 - ACS Publications
… Thus, 4-hydroxybenzonitrile 2a and syringonitrile 2c were readily synthesized by this … In step (ii), 4-hydroxybenzonitrile 2a, vanillonitrile 2b, and syringonitrile 2c were reacted with …
Number of citations: 8 pubs.acs.org
J Kochany, GG Choudhry, GRB Webster - Pesticide science, 1990 - Wiley Online Library
… to the photoproducts 3-bromo-4-hydroxybenzonitrile and eventually 4-hydroxybenzonitrile. Finally, the photodegradation process of I is likely to proceed as suggested in Fig. 5. …
Number of citations: 32 onlinelibrary.wiley.com
V Arjunan, K Carthigayan, S Periandy… - … Acta Part A: Molecular …, 2012 - Elsevier
… The ab initio force field computations of 4-hydroxybenzonitrile were performed by using the … , 4-formylbenzonitrile and 4-hydroxybenzonitrile molecules are interesting because it …
Number of citations: 18 www.sciencedirect.com
AM Cupples, RA Sanford, GK Sims - Applied and Environmental …, 2005 - Am Soc Microbiol
… Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is used for the postemergence control of … Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) (Fig. 1) is used for the postemergence control of …
Number of citations: 67 journals.asm.org
VK Knight, MH Berman… - … and Chemistry: An …, 2003 - Wiley Online Library
Bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile) is a halogenated aromatic nitrile herbicide used on a variety of crops for the postemergence control of annual broad‐leaved weeds. …
Number of citations: 20 setac.onlinelibrary.wiley.com
MK Georgieva, PN Angelova, IG Binev - Journal of molecular structure, 2004 - Elsevier
… Finkelstein and Willems first reported as early as 1929 that 4-hydroxybenzonitrile, alone or with appropriate additives, can be used as a disinfectant, preservative, fungicide, parasiticide, …
Number of citations: 20 www.sciencedirect.com
YI Binev, MK Georgieva, LI Daskalova - Spectrochimica Acta Part A …, 2004 - Elsevier
… For comparison: in the oxyanionic centers of the 3- and 4-hydroxybenzonitrile anions remain 0.44, 0.55 and 0.49, 0.53 e − [46], respectively (same methods) of the oxyanionic charges. …
Number of citations: 52 www.sciencedirect.com

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